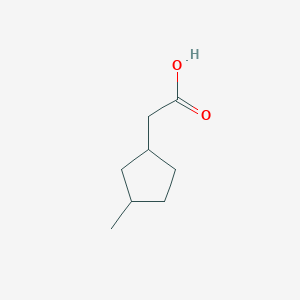

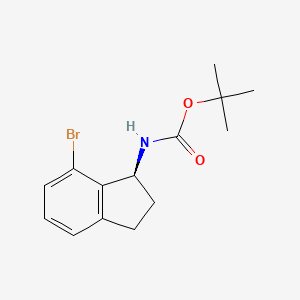

![molecular formula C11H18O6 B2490107 Methyl [(3as,4s,6r,6ar)-6-(hydroxymethyl)-2,2,-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate CAS No. 55036-19-6](/img/structure/B2490107.png)

Methyl [(3as,4s,6r,6ar)-6-(hydroxymethyl)-2,2,-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex molecules like methyl [(3as,4s,6r,6ar)-6-(hydroxymethyl)-2,2,-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate involves multiple steps, including condensation, hydrolysis, and esterification reactions. These processes often require precise conditions to ensure the correct stereochemistry and functional group incorporation. For example, compounds with similar structural features have been synthesized through reactions involving key steps like hydrolysis of ester precursors and subsequent condensation with various diisocyanates to form polyurethanes containing specific chromophore groups (Lee & Park, 2002)(Lee & Park, 2002).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice and the molecule's stereochemistry. The crystal and molecular structure analysis often reveals the presence of intramolecular hydrogen bonding and other non-covalent interactions that influence the compound's stability and reactivity (Makaev et al., 2006)(Makaev et al., 2006).

Chemical Reactions and Properties

This compound can undergo various chemical reactions, including esterification, hydrolysis, and reactions with nucleophiles, due to the presence of functional groups like esters and alcohols. These reactions can be utilized to modify the compound or introduce new functional groups, expanding its utility in synthetic chemistry. For instance, the reactivity of similar compounds with nucleophiles has been explored to develop new materials with potential applications in nonlinear optics (Lee & Park, 2002)(Lee & Park, 2002).

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Stereochemistry

- Crystal Structure Analysis : A study on a related compound, "1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-α-l-sorbofuranose", demonstrated the determination of absolute structure and relative stereochemistry through X-ray crystallography. This method helps in understanding the precise molecular configuration of complex organic compounds like Methyl [(3aS,4S,6R,6aR)-6-(hydroxymethyl)-2,2,-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate (Reed et al., 2013).

Applications in Organic Synthesis

Julia–Kocienski Reagent Synthesis : The carbohydrate-derived Julia–Kocienski reagent, synthesized from d-ribose, was investigated for olefination reactions. This indicates the compound's potential role in the synthesis of complex organic molecules (Bull & Kunz, 2014).

Chemoenzymatic Synthesis : A study on racemic syn-ethyl (E)-2-(2,2-dimethyl-6-styryl-1,3-dioxan-4-yl)acetate highlights its use in chemoenzymatic synthesis, contributing to the production of pharmaceutical compounds like rosuvastatin (Ramesh et al., 2017).

Hybrid Heterocycles Synthesis : Microwave-assisted synthesis techniques have been employed to create novel hybrid heterocycles, showcasing the compound's utility in developing potential anticancer agents (Srinivas et al., 2017).

Niche Applications

Natural Product Synthesis : The compound has been used in attempts to construct the basic skeleton of natural products like eleutherobin, demonstrating its role in the synthesis of complex natural molecules (Scalabrino et al., 2003).

Mannose Thiazolidinones Synthesis : The synthesis of mannose thiazolidinone derivatives from a related carbohydrate derivative has been explored, indicating potential in antimicrobial and nematicidal applications (Srinivas, 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-[(3aR,4R,6S,6aS)-4-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O6/c1-11(2)16-9-6(4-8(13)14-3)15-7(5-12)10(9)17-11/h6-7,9-10,12H,4-5H2,1-3H3/t6-,7+,9-,10+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJOCLHQJXNUJE-WPYKOPORSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)CO)CC(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@@H](O[C@@H]([C@H]2O1)CO)CC(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

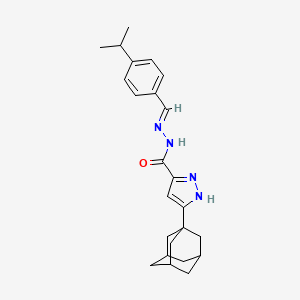

![3-Benzyl-1-[[3-(trifluoromethyl)phenyl]methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2490025.png)

![N,5-dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2490030.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2490031.png)

![4-(3-Chlorobenzo[b]thiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one](/img/structure/B2490033.png)

![2-Naphthyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate](/img/structure/B2490037.png)

![N-(2-carbamoylphenyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2490038.png)

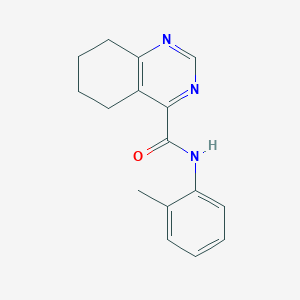

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-2-sulfonamide](/img/structure/B2490040.png)

![N-(2,6-dimethylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2490046.png)

![4-(tert-butyl)-N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylphenyl}benzenesulfonamide](/img/structure/B2490047.png)